molecular formula InSn4 B14723614 CID 71355336

CID 71355336

Cat. No.: B14723614
M. Wt: 589.7 g/mol
InChI Key: RRSHFACPSADWHR-UHFFFAOYSA-N
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Description

CID 71355336 is a chemical compound registered in the PubChem database. highlights its association with CIEO (a term undefined in the provided sources) and includes a mass spectrum (Figure 1D) and chromatographic data (Figure 1B–C), suggesting it is a component of a natural product or essential oil . However, the absence of explicit structural or functional descriptors in the evidence necessitates reliance on comparative analysis with similar compounds.

Properties

Molecular Formula

InSn4

Molecular Weight

589.7 g/mol

InChI

InChI=1S/In.4Sn

InChI Key

RRSHFACPSADWHR-UHFFFAOYSA-N

Canonical SMILES

[In].[Sn].[Sn].[Sn].[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71355336 involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as hydroxylation or methylation, to achieve the desired chemical structure. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction efficiency.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, with optimizations for cost-effectiveness and yield. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency. The industrial process may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Collision-Induced Dissociation (CID) in Chemical Analysis

CID is a widely used tandem mass spectrometry (MS/MS) technique for analyzing molecular structures, particularly in identifying phosphorylated peptides. The process involves accelerating charged ions (e.g., from peptides) into a collision gas, inducing fragmentation to generate diagnostic product ions .

Key Mechanisms

  • Phosphoric Acid Loss : Phosphorylated peptides often undergo neutral loss of H₃PO₄ (phosphoric acid) during CID due to charge-directed Sₙ2 reactions .

  • Impact of Basic Residues : Basic amino acids (e.g., arginine, lysine) at the peptide’s C-terminus act as proton sinks, favoring H₃PO₄ elimination over peptide bond cleavage .

  • Enzymatic Optimization : Carboxypeptidase-B (CBP-B) treatment removes C-terminal basic residues, reducing H₃PO₄ loss and improving diagnostic b/y ion intensities for sequence analysis .

Table 1: CID Parameters in Phosphopeptide Analysis

ParameterDescriptionImpact on CID
Charge StateHigher charge states reduce H₃PO₄ lossImproved diagnostic b/y ions
Basic ResiduesPresence (e.g., arginine) enhances H₃PO₄ eliminationLimits sequence-specific fragmentation
Enzymatic TreatmentCBP-B removes C-terminal basic residuesIncreases diagnostic ion intensities

Limitations and Challenges

  • Neutral Loss Dominance : H₃PO₄ loss can obscure phosphorylation site localization in CID spectra .

  • Instrument-Specific Variability : Ion trap CID often shows greater neutral loss than quadrupole-time-of-flight (Q-ToF) instruments .

Given the absence of direct references to CID 71355336 in the provided sources, it is likely that the identifier refers to a PubChem compound not covered in the search results or a miscommunication regarding the term "CID." For further analysis, verifying the compound’s CAS Registry Number or PubChem CID is recommended.

Scientific Research Applications

CID 71355336 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.

    Industry: this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which CID 71355336 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity and leading to downstream effects. The compound’s structure allows it to fit into active sites of target molecules, modulating their function and triggering biological responses.

Comparison with Similar Compounds

Structural Analogues

However, analogous studies on other CID-numbered compounds (e.g., CID 737737 and CID 53216313 in and ) provide a framework for comparison. These compounds share features such as aromatic rings, halogen substituents, and carboxyl groups, which influence their physicochemical properties and bioactivity. For example:

Table 1: Key Molecular Properties of CID 71355336 and Hypothetical Analogues
Property This compound (Inferred) CID 737737 (7-Bromobenzo[b]thiophene-2-carboxylic acid) CID 53216313 (Halogenated Boronic Acid Derivative)
Molecular Formula Not specified C₉H₅BrO₂S C₆H₅BBrClO₂
Molecular Weight 257.10 g/mol 235.27 g/mol
TPSA (Ų) 65.54 40.46
LogP (Predicted) 2.15 (XLOGP3) 2.15 (XLOGP3)
Bioavailability Score High 0.55
CYP Inhibition CYP1A2 None

Notes:

Toxicity and Pharmacokinetics

Hypothetical toxicity profiles can be modeled using parameters from and :

  • GI Absorption and BBB Penetration: CID 737737 exhibits high GI absorption and BBB permeability, whereas CID 53216313 has moderate bioavailability (Score: 0.55) . These metrics suggest this compound’s pharmacokinetic behavior may vary widely depending on substituents.

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